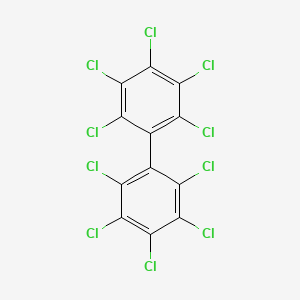

Decachlorobiphenyl

Description

This compound is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970's because they were found to bioaccumulate and cause harmful health effects. However, PCBs do not break down readily and are still found in the environment. (L4)

structure

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXPZLFXDMAPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047541 | |

| Record name | Decachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-24-3 | |

| Record name | 2,2′,3,3′,4,4′, 5,5′,6,6′-Decachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8AL7T0ATT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decachlorobiphenyl: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decachlorobiphenyl (PCB-209) is a fully chlorinated biphenyl molecule, belonging to the class of polychlorinated biphenyls (PCBs).[1][2] PCBs are a group of synthetic organic compounds that were widely used in various industrial applications due to their high thermal stability, chemical inertness, and electrical insulating properties.[3] However, their persistence in the environment, bioaccumulative nature, and adverse health effects led to a global ban on their production.[1][2] this compound, as the most chlorinated congener, exhibits extreme hydrophobicity and resistance to degradation. This guide provides an in-depth overview of the chemical and physical properties of this compound, along with detailed experimental protocols for their determination, to support ongoing research and risk assessment activities.

Chemical and Physical Properties

The chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport, and toxicological profile.

General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | 1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene | |

| Synonyms | PCB 209, Perchlorobiphenyl, Decachloro-1,1'-biphenyl | |

| CAS Number | 2051-24-3 | |

| Molecular Formula | C₁₂Cl₁₀ | |

| Molecular Weight | 498.66 g/mol | |

| Chemical Purity | Typically >98% for analytical standards |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 306 - 310 °C | |

| Boiling Point | 566.2 °C (rough estimate) | |

| Water Solubility | 0.0006483 µg/L at 25 °C | |

| Vapor Pressure | (5.30 ± 0.31) x 10⁻⁸ Pa at 25 °C | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 8.27 | |

| Appearance | Solid |

Experimental Protocols

Accurate determination of the physicochemical properties of highly hydrophobic compounds like this compound requires specialized experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Water Solubility (Slow-Stir Method)

The low water solubility of this compound necessitates a sensitive method to avoid the formation of micro-emulsions that can lead to overestimation. The slow-stirring method is a reliable approach.

Principle: A small amount of the test substance is equilibrated with water in a closed system at a constant temperature, with slow stirring to achieve saturation without forming a separate phase dispersion. The concentration of the substance in the aqueous phase is then measured.

Apparatus:

-

Thermostatically controlled water bath or incubator

-

Glass vessels with Teflon-lined screw caps

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

-

Add a small, accurately weighed amount of this compound to the glass vessel.

-

Fill the vessel with a known volume of purified water, leaving a minimal headspace.

-

Place the vessel in the thermostatic bath and stir the contents slowly (e.g., 60-150 rpm) for an extended period (several days to weeks) to reach equilibrium.

-

After equilibration, stop the stirring and allow the solution to stand undisturbed for at least 24 hours to allow for the sedimentation of any undissolved particles.

-

Centrifuge the aqueous phase at a high speed to further separate any suspended micro-particles.

-

Carefully withdraw a sample from the aqueous phase for analysis.

-

Extract the aqueous sample with a suitable organic solvent (e.g., hexane).

-

Analyze the extract using GC-ECD to determine the concentration of this compound.

Determination of Vapor Pressure (Knudsen Effusion Method)

The Knudsen effusion method is suitable for determining the very low vapor pressure of substances like this compound.

Principle: The rate of mass loss of a substance effusing through a small orifice in a Knudsen cell into a high vacuum is measured at a constant temperature. The vapor pressure can then be calculated from this rate.

Apparatus:

-

Knudsen cell (a small container with a precisely machined orifice)

-

High-vacuum system

-

Thermostatically controlled furnace or bath

-

Microbalance

Procedure:

-

Place a small, accurately weighed amount of this compound into the Knudsen cell.

-

Place the cell in the vacuum apparatus and evacuate the system to a high vacuum.

-

Heat the cell to the desired temperature and maintain it at a constant temperature.

-

Measure the mass of the cell over a known period. The rate of mass loss is determined from the change in mass over time.

-

The vapor pressure is calculated using the Hertz-Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, and the area of the orifice.

Determination of Octanol-Water Partition Coefficient (Slow-Stirring Method)

The octanol-water partition coefficient (K_ow_) is a critical parameter for assessing the environmental partitioning and bioaccumulation potential of a chemical. The slow-stirring method is recommended for highly hydrophobic compounds.

Principle: The test substance is dissolved in the octanol-rich phase, which is then brought into contact with the water phase. The mixture is stirred slowly to allow for partitioning between the two phases until equilibrium is reached. The concentration of the substance in both phases is then determined.

Apparatus:

-

Thermostatically controlled water bath

-

Glass vessels with Teflon-lined screw caps

-

Magnetic stirrer and stir bars

-

Centrifuge

-

GC-ECD

Procedure:

-

Prepare a stock solution of this compound in n-octanol.

-

Add a known volume of this stock solution and a known volume of water to a glass vessel. The volumes are chosen to ensure that the concentration in both phases can be accurately measured.

-

Place the vessel in the thermostatic bath and stir the mixture slowly for a sufficient time to reach equilibrium (can be several days).

-

After reaching equilibrium, stop the stirring and allow the phases to separate.

-

Centrifuge the vessel to ensure complete phase separation.

-

Carefully sample both the octanol and water phases.

-

Analyze the concentration of this compound in each phase using GC-ECD.

-

The K_ow_ is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase.

Visualizations

Experimental Workflow for the Analysis of this compound in Environmental Samples

The following diagram illustrates a typical workflow for the analysis of this compound in an environmental sample, such as soil or sediment, based on EPA Method 8082A.

Caption: Workflow for this compound Analysis.

References

Decachlorobiphenyl: An In-depth Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decachlorobiphenyl (PCB-209), the most heavily chlorinated of the 209 polychlorinated biphenyl congeners, is a synthetic organochlorine compound characterized by a biphenyl structure where all ten hydrogen atoms have been substituted with chlorine atoms. Historically, PCBs were lauded for their chemical stability, low flammability, and electrical insulating properties, leading to their widespread use in industrial applications such as dielectric fluids in transformers and capacitors, and as plasticizers in paints and plastics. However, the very properties that made them industrially valuable—their extreme persistence—have led to their status as ubiquitous and problematic environmental pollutants. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its physical and chemical properties, partitioning behavior, degradation pathways, and bioaccumulation potential.

Physical and Chemical Properties

This compound is a solid at room temperature with a high melting point and extremely low volatility and water solubility. Its fully chlorinated structure results in a high degree of lipophilicity, a key factor governing its environmental behavior. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂Cl₁₀ | |

| Molecular Weight | 498.66 g/mol | |

| Melting Point | 310 °C | |

| Log Octanol-Water Partition Coefficient (Log K_ow) | 8.3 | --INVALID-LINK-- |

| Water Solubility | 0.0006483 µg/L at 25 °C | |

| Vapor Pressure | 5.30 x 10⁻⁸ Pa at 25 °C | |

| Henry's Law Constant (calculated) | 0.02 Pa·m³/mol |

Environmental Partitioning and Transport

The environmental distribution of this compound is largely dictated by its high hydrophobicity and low volatility. These properties cause it to strongly associate with organic matter in soil, sediment, and suspended particles in water.

Soil and Sediment Sorption

Atmospheric Transport

Despite its low vapor pressure, this compound can undergo long-range atmospheric transport. This occurs through a process of volatilization from contaminated surfaces (e.g., soil, water) and subsequent deposition in other locations. This "grasshopper effect" contributes to the presence of this compound in remote environments, far from its original sources.

Environmental partitioning of this compound.

Degradation Pathways

This compound is highly resistant to degradation. However, under specific environmental conditions, it can undergo slow transformation through both abiotic and biotic processes.

Abiotic Degradation: Photodegradation

In the presence of sunlight, particularly in aquatic environments, this compound can undergo photodegradation. This process involves the absorption of light energy, leading to the cleavage of carbon-chlorine bonds. The primary products of photodegradation are lower-chlorinated PCBs, hydroxylated PCBs, and in some cases, polychlorinated dibenzofurans (PCDFs), which can be more toxic than the parent compound.[1][2][3] The presence of suspended particles can have a shielding effect, inhibiting photodegradation.[1][2]

Photodegradation of this compound.

Biotic Degradation: Anaerobic Reductive Dechlorination

Under anaerobic conditions, such as those found in deep sediments, microbial communities can mediate the reductive dechlorination of this compound. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. Anaerobic microorganisms utilize highly chlorinated PCBs as electron acceptors in their respiratory processes. Reductive dechlorination typically starts with the removal of meta- and para-chlorines, leading to the formation of lower-chlorinated, ortho-substituted congeners. These less chlorinated PCBs can then be more susceptible to aerobic degradation.

Anaerobic reductive dechlorination pathway.

Bioaccumulation and Biomagnification

Biomagnification of this compound in an aquatic food web.

Experimental Protocols

The determination of the environmental fate and transport parameters of this compound requires specialized experimental and analytical techniques due to its extremely low water solubility and high hydrophobicity.

Determination of Octanol-Water Partition Coefficient (K_ow)

Given the very high Log K_ow of this compound, the standard OECD Guideline 107 (Shake Flask Method) is not suitable as it is limited to substances with a Log K_ow up to 5. The OECD Guideline 123 (Slow-Stirring Method) is the preferred approach for highly hydrophobic substances.

OECD 123: Slow-Stirring Method (Abbreviated Protocol)

-

Preparation: High-purity n-octanol and water are mutually saturated. A stock solution of this compound in n-octanol is prepared.

-

Equilibration: A known volume of the n-octanol stock solution and a known volume of water are placed in a thermostated vessel at a constant temperature (e.g., 25 °C). The mixture is stirred slowly to avoid the formation of an emulsion, allowing for partitioning of the this compound between the two phases until equilibrium is reached. This can take several days for highly hydrophobic compounds.

-

Sampling: Aliquots of both the n-octanol and water phases are carefully collected after stopping the stirring and allowing the phases to separate completely. Centrifugation is often required to ensure complete phase separation.

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, typically Gas Chromatography with Mass Spectrometry (GC-MS) due to the low concentrations in the aqueous phase.

-

Calculation: The K_ow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as Log K_ow.

Determination of Soil Organic Carbon-Water Partition Coefficient (K_oc)

The OECD Guideline 106 (Batch Equilibrium Method) is the standard method for determining the adsorption of a chemical to soil.

OECD 106: Batch Equilibrium Method (Abbreviated Protocol)

-

Soil Selection and Preparation: A set of well-characterized soils with varying organic carbon content, pH, and texture are selected. The soils are air-dried and sieved.

-

Solution Preparation: An aqueous solution of this compound is prepared. Due to its low water solubility, a co-solvent may be necessary, and its concentration must be kept to a minimum to avoid influencing the partitioning.

-

Equilibration: Known masses of soil are placed in centrifuge tubes with a known volume of the this compound solution. The tubes are shaken in a constant temperature bath until equilibrium is reached. A preliminary study is conducted to determine the optimal soil-to-solution ratio and equilibration time.

-

Phase Separation: The soil suspension is centrifuged at high speed to separate the solid and aqueous phases.

-

Analysis: The concentration of this compound remaining in the aqueous phase is determined by GC-MS. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase.

-

Calculation: The soil-water distribution coefficient (K_d) is calculated for each soil. The K_oc is then determined by normalizing the K_d to the organic carbon content of the respective soil (K_oc = K_d / fraction of organic carbon).

Analytical Methodology for this compound in Environmental Samples

The analysis of this compound in environmental matrices like soil, sediment, water, and biota typically involves extraction, cleanup, and instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) (Abbreviated Protocol)

-

Extraction:

-

Soil/Sediment: Soxhlet extraction or pressurized fluid extraction with a non-polar solvent (e.g., hexane, dichloromethane).

-

Water: Liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) using a C18 cartridge.

-

Biota: Soxhlet extraction of a homogenized and dried tissue sample with a non-polar solvent, often preceded by a lipid removal step.

-

-

Cleanup: The crude extract is subjected to cleanup procedures to remove interfering compounds. This may involve column chromatography using materials like Florisil, silica gel, or alumina. Gel permeation chromatography (GPC) can be used to remove high molecular weight interferences such as lipids.

-

Instrumental Analysis: The cleaned extract is analyzed by high-resolution gas chromatography coupled with a mass spectrometer (HRGC-MS).

-

Gas Chromatography: A capillary column with a non-polar stationary phase is used to separate the PCB congeners. A temperature program is employed to elute the compounds based on their boiling points.

-

Mass Spectrometry: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound, monitoring for its characteristic molecular ions and fragment ions.

-

-

Quantification: Quantification is performed using an internal standard method, often with a ¹³C-labeled this compound standard added to the sample prior to extraction to correct for losses during sample preparation and analysis.

General analytical workflow for this compound.

Conclusion

This compound is an exceptionally persistent and bioaccumulative environmental contaminant. Its strong affinity for organic matter governs its distribution in soil and sediment, while its resistance to degradation allows it to persist for long periods. Although present at low concentrations in water, it readily enters the food web and biomagnifies to potentially toxic levels in higher organisms. Understanding the complex environmental fate and transport of this compound is crucial for assessing its risks to ecosystems and human health and for developing effective remediation strategies for contaminated sites. The detailed experimental and analytical protocols outlined in this guide provide a framework for the accurate measurement of its key environmental parameters.

References

- 1. Environmental transformation of this compound (PCB-209) on suspended particles from the Yellow River under sunlight irradiation - American Chemical Society [acs.digitellinc.com]

- 2. Effect of Dissolved Organic Matter on the Photodegradation of this compound (PCB-209) in Heterogeneous Systems: Experimental Analysis and Excited-State Theory Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Decachlorobiphenyl (PCB-209) in Wildlife: A Toxicological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decachlorobiphenyl (PCB-209), a fully chlorinated congener of polychlorinated biphenyls (PCBs), represents a significant environmental contaminant due to its extreme persistence and lipophilicity. This technical guide provides a comprehensive overview of the current understanding of the toxicological effects of PCB-209 in wildlife. While specific quantitative data for this individual congener remains limited, this document synthesizes available information, extrapolates from studies on other highly chlorinated PCBs, and details relevant experimental methodologies and potential signaling pathways of toxicity. A key finding is the established inactivity of PCB-209 in activating the aryl hydrocarbon receptor (AhR), suggesting toxic mechanisms distinct from dioxin-like PCBs. This guide aims to be a critical resource for professionals investigating the environmental impact and biological consequences of persistent organic pollutants.

Introduction

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic chlorinated aromatic hydrocarbons that were extensively used in industrial applications before being banned in many countries due to their environmental persistence and adverse health effects.[1] this compound (PCB-209) is the most heavily chlorinated congener, with all ten hydrogen atoms on the biphenyl structure replaced by chlorine atoms.[2] Its high degree of chlorination results in extreme hydrophobicity and resistance to metabolic degradation, leading to significant bioaccumulation and biomagnification in wildlife food webs.[3] Understanding the toxicological profile of PCB-209 is crucial for assessing its risk to ecosystem health.

Physicochemical Properties of this compound (PCB-209)

| Property | Value | Reference |

| Molecular Formula | C₁₂Cl₁₀ | [1] |

| Molecular Weight | 498.66 g/mol | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | ~8.18 (estimated) | |

| Water Solubility | Very low | |

| Vapor Pressure | Very low |

Caption: Table summarizing the key physicochemical properties of this compound (PCB-209).

Toxicokinetics and Bioaccumulation

Due to its high lipophilicity, PCB-209 readily accumulates in the fatty tissues of wildlife. The primary route of exposure for most wildlife species is through the consumption of contaminated prey. Once ingested, PCB-209 is poorly metabolized and slowly eliminated, leading to long-term persistence in the body.

Bioaccumulation Factors (BAFs)

Bioaccumulation factors (BAFs), which measure the accumulation of a chemical in an organism from all environmental exposures, are expected to be very high for PCB-209. Specific BAFs for PCB-209 in various wildlife species are not well-documented, but studies on highly chlorinated PCBs in fish and other aquatic organisms indicate a significant potential for biomagnification up the food chain.

Toxicological Effects of this compound (PCB-209) in Wildlife

Direct quantitative toxicity data, such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level), are scarce for PCB-209 specifically. The information presented below is largely inferred from studies on highly chlorinated PCB mixtures or other highly chlorinated congeners and should be interpreted with caution.

Acute and Chronic Toxicity

While acute toxicity from a single high-dose exposure to PCB-209 is less common in the environment, chronic exposure to lower levels is a significant concern. General toxic effects of highly chlorinated PCBs in wildlife include wasting syndrome, hepatotoxicity (liver damage), and adverse dermal effects.

Quantitative Toxicity Data for Highly Chlorinated PCBs (as a proxy for PCB-209)

| Species | Endpoint | Exposure | Dose/Concentration | Observed Effects | Reference |

| Mink (Mustela vison) | LD50 | Single Oral Dose (Aroclor 1254) | 4000 mg/kg | Mortality | |

| Rat (Rattus norvegicus) | LD50 | Single Oral Dose (Aroclor 1260) | 1315 mg/kg | Mortality | |

| Rabbit (Oryctolagus cuniculus) | LD50 | Single Dermal Application (Aroclor 1260) | 1260-2000 mg/kg | Mortality |

Caption: Table summarizing available acute toxicity data for highly chlorinated PCB mixtures in select wildlife species.

Immunotoxicity

Highly chlorinated PCBs are known to be immunotoxic, suppressing the immune system and increasing susceptibility to infectious diseases in wildlife. Effects can include alterations in lymphocyte proliferation and a reduction in antibody production. While direct studies on PCB-209 are lacking, its structural similarity to other immunotoxic congeners suggests a potential for similar effects.

Immunotoxic Effects of Highly Chlorinated PCBs

| Species | Exposure | Endpoint | Result | Reference |

| Gray Seal (Halichoerus grypus) | Chronic dietary | Lymphocyte proliferation | Suppression | |

| B6C3F1 Mice | 28-day oral gavage (PCB mixture) | IgM production | Suppression |

Caption: Table summarizing the immunotoxic effects observed in wildlife and laboratory animals exposed to highly chlorinated PCBs.

Reproductive and Developmental Effects

Reproductive and developmental toxicity are among the most sensitive endpoints for PCB exposure. Effects can include reduced reproductive success, birth defects, and developmental delays. Maternal transfer of PCBs to offspring via eggs or lactation is a significant route of exposure for developing animals.

Reproductive and Developmental Effects of Highly Chlorinated PCBs

| Species | Exposure | Endpoint | Result | Reference |

| Non-human primates | Chronic dietary (Aroclor 1248) | Postnatal skin hyperpigmentation | LOAEL: 0.008 mg/kg/day | |

| Rodents | Gestational and lactational (Aroclor mixtures) | Developmental delays in growth and behavior | LOAEL: 0.25 mg/kg/day | |

| Birds | In ovo injection (PCB 126) | Embryonic mortality | LD50: 24 ppb (bobwhite), 65 ppb (American kestrel) |

Caption: Table summarizing reproductive and developmental effects of highly chlorinated PCBs in various animal models.

Mechanisms of Toxicity and Signaling Pathways

A significant finding regarding PCB-209 is its inability to activate the aryl hydrocarbon receptor (AhR). This is in contrast to dioxin-like PCBs, whose toxicity is primarily mediated through this pathway. The lack of AhR activation by PCB-209 suggests that its toxic effects, if any, occur through different mechanisms.

Aryl Hydrocarbon Receptor (AhR) Pathway

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Oxidative Stress

One of the proposed mechanisms for the toxicity of various PCB congeners, including highly chlorinated ones, is the induction of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the antioxidant defense systems of the cell, leading to damage to lipids, proteins, and DNA.

Caption: Potential oxidative stress pathway induced by highly chlorinated PCBs.

Disruption of Other Signaling Pathways

Recent research suggests that some PCBs can disrupt other critical cellular signaling pathways, independent of the AhR. These include the epidermal growth factor receptor (EGFR) signaling pathway, which is involved in cell growth and differentiation, and pathways related to insulin and leptin, which are crucial for metabolic regulation. The highly lipophilic nature of PCB-209 suggests it could partition into cell membranes and potentially interfere with membrane-bound receptors and signaling proteins.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of PCB-209 in wildlife are outlined below. These are generalized protocols based on established methods for other persistent organic pollutants.

In Vivo Toxicity Study in Fish

This protocol describes a sub-chronic dietary exposure study to assess the effects of PCB-209 on fish.

Caption: Experimental workflow for a fish sub-chronic toxicity study.

Avian Egg Injection Study

This protocol is designed to assess the developmental toxicity of PCB-209 in avian embryos.

Caption: Protocol for an avian egg injection study.

Analytical Methodology for PCB-209 in Wildlife Tissues

Accurate quantification of PCB-209 in biological matrices is essential for toxicological assessment. The standard method involves gas chromatography-mass spectrometry (GC-MS).

Caption: Analytical workflow for PCB-209 detection in tissues.

Conclusion and Future Directions

This compound (PCB-209) is a highly persistent and bioaccumulative environmental contaminant. While its toxicological profile is not as well-characterized as other PCB congeners, its physicochemical properties and the effects of other highly chlorinated PCBs suggest a potential for adverse effects in wildlife, particularly related to immunotoxicity and reproductive and developmental processes. A crucial area of distinction is its inability to activate the AhR, pointing towards alternative mechanisms of toxicity such as oxidative stress and disruption of other signaling pathways.

Future research should focus on generating specific quantitative toxicity data for PCB-209 in a range of wildlife species. Mechanistic studies are also needed to elucidate the non-AhR-mediated toxic effects of this and other highly chlorinated PCBs. Such data are essential for accurate ecological risk assessments and for understanding the full impact of these persistent pollutants on ecosystem health.

References

In-Depth Technical Guide: Decachlorobiphenyl Degradation Pathways Under Sunlight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation pathways of decachlorobiphenyl (PCB-209), the most chlorinated polychlorinated biphenyl congener, under simulated sunlight conditions. The persistence and toxicity of PCB-209 and its degradation products necessitate a thorough understanding of its environmental fate. This document summarizes key degradation mechanisms, quantitative data from various studies, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Degradation Pathways of this compound (PCB-209)

The degradation of this compound in the presence of sunlight is a complex process involving both direct and indirect photolysis. The primary transformation pathways include dechlorination, hydroxylation, and cleavage of the biphenyl structure, leading to a variety of degradation products.

Direct Photolysis: Under direct exposure to sunlight, PCB-209 can absorb photons, leading to the excitation of the molecule and subsequent cleavage of carbon-chlorine (C-Cl) bonds. This process, known as reductive dechlorination, results in the formation of lower-chlorinated PCB congeners.

Indirect Photolysis Mediated by Reactive Species: In natural environments, the photodegradation of PCB-209 is significantly influenced by the presence of other substances that can absorb sunlight and generate highly reactive chemical species. These reactive oxygen species (ROS) and other excited molecules can then attack and degrade the PCB-209 molecule. Key reactive species involved in the indirect photolysis of PCB-209 include:

-

Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants that can readily attack the aromatic rings of PCB-209, leading to the formation of hydroxylated PCBs (OH-PCBs) and, through further reactions, cleavage of the biphenyl bridge to form products like pentachlorophenol (PCP).

-

Superoxide Anion Radicals (•O₂⁻): These radicals also contribute to the degradation process, although their specific role and reaction mechanisms with PCB-209 are still under investigation.

-

Excited Triplet State of Dissolved Organic Matter (³DOM): Dissolved organic matter, such as humic and fulvic acids, can absorb sunlight and transition to an excited triplet state. This ³DOM can then transfer its energy to PCB-209, promoting its degradation, or generate other reactive species like singlet oxygen (¹O₂) and superoxide radicals.

The interplay of these direct and indirect pathways determines the overall degradation rate and the distribution of resulting products. Environmental factors such as the presence of suspended particles, inorganic ions, and the concentration and composition of dissolved organic matter can significantly impact these degradation processes. For instance, suspended particles can have a light-shielding effect, inhibiting photodegradation, while certain inorganic ions and humic acids can also have an inhibitory effect.[1][2][3][4]

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the photodegradation of this compound, providing insights into the efficiency of different degradation pathways and the influence of environmental conditions.

Table 1: Contribution of Different Degradation Pathways for PCB-209 on Suspended Particles

| Degradation Pathway | Contribution (%) | Reference |

| Direct Photolysis (hν) | 25.8 | [1] |

| Hydroxyl Radical (•OH) | 47.1 | |

| Superoxide Anion Radical (•O₂⁻) | 27.1 |

Table 2: Photodegradation Rate Constants of PCB-209

| Condition | Rate Constant (k) | Reference |

| pH 7.0 | 0.0158 (± 0.0004) h⁻¹ |

Note: Further research is needed to provide a more comprehensive set of rate constants under varying environmental conditions.

Major Degradation Products

The photodegradation of this compound results in a complex mixture of transformation products, some of which may be more toxic than the parent compound. The primary classes of identified degradation products are:

-

Lower-Chlorinated PCBs: Formed through the stepwise removal of chlorine atoms from the biphenyl rings.

-

Hydroxylated PCBs (OH-PCBs): Resulting from the addition of hydroxyl groups to the aromatic rings, primarily through the action of hydroxyl radicals.

-

Pentachlorophenol (PCP): Formed via the cleavage of the carbon-carbon bridge between the two phenyl rings, often following attack by multiple hydroxyl radicals.

-

Polychlorinated Dibenzofurans (PCDFs): These highly toxic compounds can be formed through the elimination reaction of ionic state OH-PCBs.

The formation and distribution of these products are highly dependent on the specific degradation pathway that is dominant under the given environmental conditions.

Experimental Protocols

This section details the methodologies employed in the cited research for the investigation of this compound photodegradation.

Irradiation Experiments

-

Light Source: Simulated sunlight is typically generated using a xenon lamp equipped with filters to mimic the solar spectrum at the Earth's surface.

-

Reaction Vessels: Quartz tubes or similar vessels that are transparent to the relevant wavelengths of light are used to contain the reaction mixtures.

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent to ensure solubility) is prepared. For studies involving suspended particles, a known concentration of the solid material is added to the solution and allowed to equilibrate.

-

Irradiation: The reaction vessels are exposed to the light source for a defined period. Aliquots of the reaction mixture are withdrawn at specific time intervals to monitor the degradation of PCB-209 and the formation of products.

-

Control Experiments: Dark controls (samples kept in the absence of light) are run in parallel to account for any non-photochemical degradation.

Quenching Experiments

To elucidate the role of specific reactive species, quenching experiments are performed. This involves the addition of a chemical "quencher" that selectively reacts with and removes a particular reactive species from the system. By comparing the degradation rate of PCB-209 in the presence and absence of the quencher, the contribution of that reactive species can be determined.

-

Hydroxyl Radical (•OH) Quenchers: Tert-butanol or methanol are commonly used.

-

Superoxide Anion Radical (•O₂⁻) Quenchers: p-Benzoquinone is a typical choice.

-

Singlet Oxygen (¹O₂) Quenchers: Sodium azide or furfuryl alcohol are often employed.

Analytical Methods

The analysis of this compound and its degradation products requires highly sensitive and selective analytical techniques due to the complexity of the sample matrix and the low concentrations of the analytes.

-

Sample Extraction: The analytes are first extracted from the aqueous or solid matrix using a suitable organic solvent.

-

Cleanup: The extract is then purified to remove interfering substances. This may involve techniques such as solid-phase extraction (SPE) or column chromatography.

-

Derivatization (for OH-PCBs): Hydroxylated PCBs are often derivatized (e.g., by methylation to form methoxy-PCBs) to improve their chromatographic properties and detection sensitivity by gas chromatography.

-

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Tandem Mass Spectrometry (GC-MS/MS): This is the most common technique for the separation and quantification of PCBs and their non-polar degradation products.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method is particularly useful for the analysis of more polar degradation products like OH-PCBs, often without the need for derivatization.

-

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a typical experimental workflow for its study.

Caption: this compound degradation pathways under sunlight.

Caption: Experimental workflow for studying PCB-209 photodegradation.

References

Decachlorobiphenyl health effects and risk assessment

An In-depth Technical Guide to the Health Effects and Risk Assessment of Decachlorobiphenyl (PCB-209)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PCB-209) is the most heavily chlorinated of the 209 polychlorinated biphenyl (PCB) congeners. Due to its high degree of chlorination, it is highly persistent in the environment and bioaccumulates in fatty tissues. While much of the toxicological data for PCBs is derived from studies of commercial mixtures (Aroclors), this guide focuses on the available information specific to this compound and places it within the broader context of PCB toxicology. This document summarizes the known health effects, available quantitative toxicological data, potential mechanisms of action, and considerations for risk assessment. It is important to note that specific toxicological data for this compound are limited, and in many cases, information from studies on other PCB congeners or mixtures is used to infer potential health effects.

Health Effects of this compound

As a member of the PCB class of compounds, this compound is anticipated to share a similar spectrum of health effects, which are multi-organ and can manifest after both acute and chronic exposure. The primary routes of human exposure to PCBs are through ingestion of contaminated food, inhalation of contaminated air, and dermal contact.[1]

Key Health Effects Associated with PCBs:

-

Carcinogenicity: PCBs are classified as probable human carcinogens (Group B2) by the U.S. Environmental Protection Agency (EPA).[1] Animal studies have demonstrated an increase in liver tumors in rodents exposed to various PCB formulations.[1]

-

Neurotoxicity: The developing nervous system is particularly sensitive to the effects of PCBs. Exposure has been associated with cognitive deficits, motor dysfunction, and behavioral problems.[1] The mechanisms are thought to involve interference with intracellular signaling pathways, including calcium homeostasis and dopamine systems.

-

Endocrine Disruption: PCBs are known endocrine-disrupting chemicals. They can interfere with the production and regulation of thyroid hormones, which are crucial for normal development and metabolism.[2] Some PCBs and their metabolites can also interact with estrogen and androgen receptors, potentially leading to reproductive and developmental problems.

-

Immunotoxicity: The immune system is a sensitive target for PCBs. Both dioxin-like and non-dioxin-like PCBs have been shown to suppress the immune response, leading to increased susceptibility to infections.

-

Dermal and Hepatic Effects: High-level exposure to PCBs is known to cause chloracne, a severe and persistent skin condition. Liver damage, including elevated liver enzymes and liver enlargement, has also been observed in animal studies and in humans with high exposure.

Quantitative Toxicological Data

Quantitative data specific to this compound are scarce in the published literature. The following tables summarize the available data for this compound and provide context with data from other relevant PCB congeners and mixtures.

Table 1: Acute Toxicity Data for this compound (PCB-209)

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 1010 mg/kg | |

| Mouse | Intraperitoneal | 880 mg/kg |

Table 2: Immunotoxicity Data for this compound (PCB-209)

| Species | Endpoint | ED50 Value(s) | Notes |

| C57BL/6 Mice | Inhibition of splenic PFC response to SRBC | 7, 15, 17, and 35 µmol/kg | The variation in these values from the same source suggests different experimental conditions or that these are results from multiple related experiments. Further details on the specific protocols were not available in the source document. |

Table 3: Regulatory Levels for Polychlorinated Biphenyls

| Agency | Medium | Level | Specific Chemical |

| FDA | Bottled Water | 0.0005 mg/L | This compound |

| ATSDR | Oral (Intermediate) | MRL: 0.03 µg/kg/day | PCB mixture |

| ATSDR | Oral (Chronic) | MRL: 0.02 µg/kg/day | PCB mixture |

| EPA | Oral | RfD: 0.02 µg/kg/day | Aroclor 1254 |

| EPA | Oral | RfD: 0.07 µg/kg/day | Aroclor 1016 |

MRL: Minimal Risk Level; RfD: Reference Dose; FDA: Food and Drug Administration; ATSDR: Agency for Toxic Substances and Disease Registry; EPA: Environmental Protection Agency.

Note on Data Gaps: There is a significant lack of publicly available No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) data specifically for this compound. This absence of data is a major challenge for conducting a formal risk assessment for this specific congener.

Experimental Protocols

Generalized Protocol for a 28-Day Oral Toxicity Study in Rats

-

Test Animals: Young adult Sprague-Dawley rats, approximately 6-8 weeks old, are used. Animals are acclimated to the laboratory conditions for at least one week before the start of the study. They are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard laboratory chow and water ad libitum.

-

Test Substance Preparation: this compound (purity >98%) is dissolved in a suitable vehicle, such as corn oil. The concentrations are prepared to deliver the desired dose levels in a constant volume (e.g., 5 mL/kg body weight).

-

Experimental Design: At least three dose groups and a vehicle control group are used, with an equal number of male and female rats in each group (e.g., 10 males and 10 females per group). Doses are selected based on available acute toxicity data and a preliminary range-finding study.

-

Dosing: The test substance is administered daily by oral gavage for 28 consecutive days.

-

Observations:

-

Clinical Signs: Animals are observed twice daily for any signs of toxicity, including changes in behavior, appearance, and physiological functions.

-

Body Weight and Food Consumption: Body weight is recorded weekly, and food consumption is measured daily.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

-

-

Pathology:

-

Gross Necropsy: All animals are euthanized, and a complete gross necropsy is performed. The weights of major organs (e.g., liver, kidneys, spleen, thymus, brain, gonads) are recorded.

-

Histopathology: A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a qualified pathologist.

-

-

Data Analysis: Statistical methods are used to analyze the data for dose-related effects. The NOAEL and LOAEL for the study are determined.

Signaling Pathways and Mechanisms of Action

The mechanisms of toxicity for PCBs are complex and can be broadly divided into those that are dependent on the aryl hydrocarbon receptor (AhR) and those that are not.

5.1 Aryl Hydrocarbon Receptor (AhR) Pathway

Dioxin-like PCBs, which have a planar structure, can bind to and activate the AhR. This leads to the translocation of the AhR complex to the nucleus, where it dimerizes with the ARNT protein and binds to xenobiotic response elements (XREs) on DNA. This, in turn, alters the transcription of a wide range of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1).

This compound and the AhR Pathway: Studies have shown that this compound is either inactive or a very weak activator of the AhR. This suggests that the primary toxic effects of this compound are not mediated through this classical dioxin-like pathway.

Caption: Aryl Hydrocarbon Receptor Pathway and this compound Interaction.

5.2 AhR-Independent Pathways

Given its low affinity for the AhR, the toxicity of this compound is likely mediated by one or more AhR-independent mechanisms. These are also relevant for other non-dioxin-like PCBs.

5.2.1 Interference with Intracellular Calcium Signaling

Several non-dioxin-like PCBs have been shown to disrupt intracellular calcium (Ca²⁺) homeostasis. This can occur through various mechanisms, including the sensitization of ryanodine receptors (RyRs) and inositol trisphosphate receptors (IP₃Rs) on the endoplasmic reticulum, leading to an amplified release of Ca²⁺ into the cytoplasm. Altered Ca²⁺ signaling can affect a multitude of cellular processes, including neurotransmitter release, gene expression, and apoptosis.

Caption: Potential Interference of this compound with Calcium Signaling.

5.2.2 Disruption of the Dopaminergic System

PCBs can also interfere with the dopaminergic system, which is critical for motor control, motivation, and cognition. Some studies suggest that certain ortho-substituted PCBs can inhibit dopamine synthesis by affecting the enzyme tyrosine hydroxylase. Other research indicates that PCBs can reduce the expression of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse. This can lead to dysregulation of dopaminergic neurotransmission.

Caption: Potential Disruption of the Dopaminergic System by this compound.

Risk Assessment

The risk assessment for PCBs is complex due to the presence of 209 different congeners, each with a potentially unique toxicity profile. Risk assessments have historically been based on studies of commercial PCB mixtures.

6.1 Carcinogenic Risk

The EPA has developed cancer slope factors (CSFs) for different Aroclor mixtures to estimate the cancer risk from exposure. These CSFs are based on the incidence of liver tumors in animal studies. There is no specific cancer slope factor for this compound. For risk assessment purposes, the CSF for Aroclor 1260, a highly chlorinated mixture, is sometimes used as a surrogate for other highly chlorinated PCBs. However, the congener composition of environmental samples can be very different from the original Aroclor mixtures, which introduces uncertainty into the risk assessment.

6.2 Non-Carcinogenic Risk

Non-carcinogenic risk is typically assessed by comparing an estimated exposure dose to a reference dose (RfD) or a minimal risk level (MRL). As with cancer slope factors, there are no specific RfDs or MRLs for this compound. The available values are for Aroclor mixtures and are based on various endpoints, including developmental and immunological effects.

6.3 Challenges in this compound Risk Assessment

-

Data Gaps: The lack of specific toxicological data (NOAELs, LOAELs, cancer bioassays) for this compound is the primary challenge.

-

AhR-Independence: Since this compound does not fit the dioxin-like toxicity model, the use of Toxic Equivalency Factors (TEFs), which are based on AhR activation, is not appropriate for assessing its risk.

-

Metabolism and Persistence: this compound is extremely persistent and resistant to metabolism. Its high lipophilicity leads to significant bioaccumulation, which must be considered in exposure assessments.

The overall risk assessment process for a site contaminated with this compound would involve a combination of approaches, including:

-

Hazard Identification: Recognizing the potential for the health effects associated with PCBs in general.

-

Dose-Response Assessment: Using available data for highly chlorinated PCB mixtures as a surrogate in the absence of specific data for this compound, with the acknowledgment of the associated uncertainty.

-

Exposure Assessment: Quantifying the potential for human exposure through all relevant pathways.

-

Risk Characterization: Integrating the information from the previous steps to estimate the likelihood of adverse health effects in the exposed population.

Caption: General Framework for this compound Risk Assessment.

Conclusion

This compound (PCB-209) is a highly persistent and bioaccumulative environmental contaminant. While it is expected to share the general toxic properties of other PCBs, including neurotoxicity, endocrine disruption, and carcinogenicity, there is a significant lack of toxicological data specific to this congener. A key finding is its apparent lack of activity through the aryl hydrocarbon receptor pathway, suggesting that its health effects are mediated by other mechanisms, such as disruption of intracellular calcium and dopamine signaling. The absence of specific NOAEL, LOAEL, cancer slope factor, and reference dose values for this compound necessitates the use of data from other highly chlorinated PCB mixtures for risk assessment, which introduces a degree of uncertainty. Further research is needed to better characterize the specific health risks associated with exposure to this compound.

References

An In-depth Technical Guide to the Historical Uses and Production of Decachlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decachlorobiphenyl (C₁₂Cl₁₀), the fully chlorinated congener of polychlorinated biphenyls (PCBs), represents the pinnacle of chlorination in this class of synthetic organic chemicals. Designated as PCB-209, its unique physical and chemical properties, primarily its high degree of chlorination, rendered it useful for specific industrial applications before the global ban on PCBs due to their environmental persistence and toxicity. This technical guide provides a comprehensive overview of the historical uses, production methodologies, and chemical properties of this compound, tailored for a scientific audience.

Historical Production and Industrial Significance

This compound was not as widely produced as other commercial PCB mixtures like the Aroclors. However, it held a niche role in specialized applications where its high chlorine content and resulting properties were advantageous.

Commercial Production

The primary commercial production of this compound was in Italy, where it was marketed under the trade name Fenclor . While detailed industrial-scale production protocols are not extensively documented in publicly available literature, the general manufacturing process for PCBs involved the direct chlorination of biphenyl.

Industrial Production Workflow (Hypothesized)

The industrial synthesis of this compound would have likely followed a multi-stage process to achieve full chlorination of the biphenyl molecule. This process can be visualized as follows:

The key to producing this compound, as opposed to lower chlorinated congeners, would have been the extended reaction time of biphenyl with anhydrous chlorine in the presence of a catalyst, such as iron filings or ferric chloride.[1] The degree of chlorination in PCB synthesis is directly proportional to the duration of the chlorination process. Following the reaction, a purification step, likely fractional distillation, would have been necessary to separate the fully chlorinated biphenyl from less chlorinated congeners and any remaining reactants.

Quantitative Production Data

Precise global production volumes for this compound are not well-documented. However, import data from the United States provides a snapshot of its use. In 1974, it was estimated that approximately 180,000 kg (about 400,000 pounds) of this compound were imported into the U.S. from Italy and France.[1]

Historical Industrial Applications

The primary documented historical use of this compound was as a filler material in thermoplastic resins for the investment casting industry.[2][3]

Investment Casting Workflow with this compound

Investment casting, also known as the "lost wax" process, is a manufacturing technique used to create intricate and detailed metal parts. The process involves creating a wax pattern of the desired part, which is then coated in a ceramic slurry to form a mold. The wax is then melted and drained away, leaving a cavity into which molten metal is poured.

The addition of finely divided this compound to the wax formulation offered significant advantages:

-

Dimensional Stability: this compound has a high melting point and is dimensionally stable over a wide temperature range. When mixed with thermoplastic pattern materials, it significantly reduced the shrinkage and contraction of the wax pattern upon cooling.[2] This resulted in more accurate and dimensionally reproducible final metal castings.

-

Improved Surface Finish: The use of this compound in the wax composition contributed to a highly accurate surface finish on the molded disposable patterns.

A patent from the era suggests that a typical formulation would consist of an organic thermoplastic pattern material with about 5% to 70% by weight of finely divided this compound.

Experimental Protocols

Laboratory Synthesis: Perchlorination of PCBs

This method describes the conversion of various PCB congeners to this compound for analytical purposes.

Materials and Reagents:

-

PCB standard or cleaned-up sample extract

-

Antimony pentachloride (SbCl₅)

-

Chloroform (CHCl₃)

-

Carborundum chips (20-mesh)

-

Reaction tube with Teflon sealing valve

Procedure:

-

Transfer a cleaned-up sample extract containing the PCB residue into a vacuum hydrolysis tube.

-

Add a few drops of chloroform and 1-2 carborundum chips.

-

Carefully evaporate the solvent volume to approximately 0.1 ml on a steam bath.

-

Cool the tube and add 0.5 ml of antimony pentachloride.

-

Seal the tube and place it in a tube furnace.

-

Heat the sealed tube at 200-210°C for 16-17 hours.

-

After cooling, carefully open the tube and transfer the contents to a separatory funnel containing 25 ml of 6N HCl.

-

Rinse the reaction tube with two 5 ml portions of chloroform and add the rinsings to the separatory funnel.

-

Shake the funnel for 1 minute, allow the layers to separate, and drain the lower chloroform layer through a column of anhydrous sodium sulfate.

-

The resulting solution contains this compound, which can then be analyzed using gas chromatography.

This procedure achieves a quantitative conversion (greater than 90%) of commercial PCB preparations (Aroclors) to this compound.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are a direct result of its fully chlorinated structure.

| Property | Value | Reference |

| Molecular Formula | C₁₂Cl₁₀ | |

| Molecular Weight | 498.66 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 305-310 °C | |

| Boiling Point | 450-460 °C | |

| Water Solubility | Very low | |

| Log Kow (Octanol-Water Partition Coefficient) | ~8.2 | |

| Vapor Pressure | Very low | |

| Chemical Stability | Highly stable, resistant to acids, alkalis, and thermal degradation. |

Phase-Out and Legacy

The production and use of all PCBs, including this compound, were phased out and eventually banned in most countries due to their significant environmental persistence, bioaccumulation, and adverse health effects. In the United States, the Toxic Substances Control Act (TSCA) of 1976 effectively banned the manufacture of PCBs. The phase-out of this compound use would have followed this broader regulatory trend.

Today, this compound is primarily of interest to environmental scientists and toxicologists studying the fate and transport of persistent organic pollutants. It serves as an analytical standard for the detection of highly chlorinated PCBs in environmental and biological samples.

References

Methodological & Application

Application Note: High-Sensitivity Analysis of PCB-209 in Environmental Matrices by Gas Chromatography-Mass Spectrometry

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are detrimental to human health and the environment due to their toxicity, bioaccumulation, and potential for long-range environmental transport.[1][2] PCB-209, decachlorobiphenyl, is the most heavily chlorinated congener, and its monitoring in various environmental matrices is crucial.[3] This application note provides a detailed protocol for the sensitive and selective analysis of PCB-209 using gas chromatography-mass spectrometry (GC-MS). The methodologies described are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and quantification of individual PCB congeners.[4][5] While the separation of all 209 PCB congeners is a significant analytical challenge, methods have been developed to achieve high-resolution separation. This protocol focuses on the analysis of PCB-209, providing a robust workflow from sample preparation to data analysis.

Principle

The method involves the extraction of PCB-209 from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into a gas chromatograph (GC) where individual components are separated based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer (MS), where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. Quantification is typically performed using an isotope dilution approach with a labeled internal standard to ensure high accuracy and precision.

Experimental Protocols

Sample Preparation (Soil/Sediment Matrix)

A robust sample preparation protocol is essential for accurate PCB analysis. The following is a generalized procedure for soil and sediment samples.

Extraction:

-

Weigh 5-10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of a labeled internal standard, such as ¹³C₁₂-PCB-209.

-

Add 10 mL of deionized water to hydrate the sample and vortex briefly. Let the sample stand for 30 minutes.

-

Add 10 mL of acetonitrile, seal the tube, and vortex for 3 minutes.

-

Add extraction salts (e.g., QuEChERS salts) and shake vigorously.

-

Centrifuge the sample to separate the organic and aqueous layers.

Cleanup:

-

Transfer the supernatant (acetonitrile extract) to a clean tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and graphitized carbon black).

-

Vortex for 1 minute and centrifuge.

-

Transfer the cleaned extract to a new tube and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

The following are typical instrument conditions for the analysis of PCB-209.

Instrumentation:

A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer (e.g., a triple quadrupole mass spectrometer) is recommended for high sensitivity and selectivity.

GC Conditions:

| Parameter | Value |

| Column | TRACE™ TR-PCB 8 MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature of 70°C, hold for 0.5 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 1°C/min, and finally ramp to 275°C at 4°C/min and hold for 15 min. |

MS Conditions:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 200°C |

| Electron Energy | -70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (for MRM) | m/z 498.6 (for native PCB-209) |

| Product Ions (for MRM) | Specific product ions should be determined empirically. |

| Solvent Delay | 5 minutes |

Data Presentation

Calibration

A calibration curve should be generated using a series of standards of known concentrations. The response ratio (peak area of native PCB-209 / peak area of the labeled internal standard) is plotted against the concentration ratio. A linear regression with a coefficient of determination (R²) > 0.99 is desirable.

| Calibration Level | Concentration (ng/mL) | Response Ratio |

| 1 | 0.1 | Example Value |

| 2 | 0.5 | Example Value |

| 3 | 1.0 | Example Value |

| 4 | 5.0 | Example Value |

| 5 | 10.0 | Example Value |

| 6 | 50.0 | Example Value |

| 7 | 100.0 | Example Value |

Method Performance

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.010 - 0.068 µg/kg in sediment |

| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |

| Recovery | 50-150% |

| Precision (%RSD) | <10% |

Visualizations

Caption: Experimental workflow for PCB-209 analysis.

Caption: Simplified schematic of the GC-MS process.

Conclusion

This application note provides a comprehensive protocol for the analysis of PCB-209 in environmental matrices using GC-MS. The described methods, including sample preparation and instrument parameters, offer a robust and sensitive approach for the quantification of this highly chlorinated PCB congener. Adherence to the outlined procedures and quality control measures will ensure the generation of high-quality, reliable data for environmental monitoring and research purposes.

References

Application Notes and Protocols for Utilizing Decachlorobiphenyl as an Internal Standard in EPA Methods

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of decachlorobiphenyl (DCB) as an internal standard in the analysis of polychlorinated biphenyls (PCBs) following United States Environmental Protection Agency (EPA) methodologies. The protocols detailed herein are primarily based on EPA SW-846 Method 8082A for the analysis of PCB congeners.

This compound (PCB congener 209) is frequently recommended as an internal standard for the determination of PCB congeners due to its distinct chromatographic properties.[1][2][3] As a fully chlorinated biphenyl, it is not present in commercial Aroclor mixtures and typically elutes late in the chromatographic run, minimizing interference with other PCB congeners.[2] Its use is highly recommended for improving the accuracy and precision of quantitative analysis by correcting for variations in sample injection volume, extraction efficiency, and instrument response.[1]

Data Presentation

The following tables summarize key quantitative data pertinent to the use of this compound as an internal standard in EPA methods for PCB analysis.

Table 1: Quality Control Acceptance Criteria for this compound Internal Standard

| Quality Control Parameter | Acceptance Criteria | EPA Method Reference |

| Internal Standard Area | Within 50% of the average area from the initial calibration | 8082A |

| Retention Time Window | ±0.10 minutes of the retention time from the initial calibration | 8082A (as per Ohio EPA guidance) |

| Continuing Calibration Verification (Response Factor) | Within ±15% of the initial calibration response factor | 8082A |

Table 2: Method Detection Limits (MDLs) and Quantitation Limits (QLs) for PCB Congeners Using this compound as an Internal Standard

| Matrix | Analyte | Method Detection Limit (MDL) Range | Quantitation Limit (QL) Range |

| Water | PCB Congeners | 5 - 25 ng/L | 15 - 75 ng/L (Estimated) |

| Soil | PCB Congeners | 160 - 800 ng/kg | 480 - 2400 ng/kg (Estimated) |

Note: MDLs and QLs are highly matrix-dependent and should be determined by each laboratory. The values presented are typical ranges found in EPA method documentation.

Experimental Protocols

This section outlines the detailed methodologies for the preparation and use of this compound as an internal standard in the analysis of PCB congeners by gas chromatography.

Preparation of this compound Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound that will be used to create working standards and for spiking samples.

Materials:

-

This compound (PCB 209), analytical standard grade

-

Toluene or Acetone, pesticide grade or equivalent

-

Class A volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Accurately weigh a known amount of solid this compound (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the weighed this compound to a volumetric flask (e.g., 10 mL) using the chosen solvent (toluene or acetone).

-

Dissolve the solid completely in the solvent.

-

Bring the flask to volume with the solvent, ensuring the final concentration is accurately known (e.g., 1000 µg/mL).

-

Stopper the flask, invert, and shake several times to ensure homogeneity.

-

Store the stock solution in an amber glass vial with a PTFE-lined cap at 4°C. The solution is typically stable for up to one year.

Preparation of Internal Standard Spiking Solution

Objective: To prepare a diluted working solution of this compound for spiking into sample extracts and calibration standards.

Materials:

-

This compound stock solution (from Protocol 1)

-

Acetone or Isooctane, pesticide grade or equivalent

-

Class A volumetric flasks and pipettes

Procedure:

-

Allow the this compound stock solution to come to room temperature.

-

Using a calibrated pipette, transfer a known volume of the stock solution into a volumetric flask.

-

Dilute to the final volume with the appropriate solvent (e.g., acetone). A common concentration for the spiking solution is 5 mg/L (5 µg/mL).

-

Stopper the flask, invert, and shake to mix thoroughly.

-

This working solution should be stored under the same conditions as the stock solution and is typically stable for up to six months.

Sample Extraction and Internal Standard Spiking

Objective: To extract PCBs from the sample matrix and incorporate the this compound internal standard.

Materials:

-

Sample (water, soil, sediment, etc.)

-

Extraction solvents (e.g., hexane, acetone, methylene chloride)

-

Appropriate extraction apparatus (e.g., separatory funnel, Soxhlet extractor)

-

This compound internal standard spiking solution (from Protocol 2)

-

Concentration apparatus (e.g., Kuderna-Danish, nitrogen evaporator)

Procedure:

-

Extract the PCBs from the sample matrix using an appropriate EPA method (e.g., Method 3510 for water, Method 3540 for soil).

-

After extraction and prior to final concentration, add a precise volume of the this compound internal standard spiking solution to each sample extract.

-

Concentrate the extract to the final volume specified in the analytical method (e.g., 1 mL).

-

The extract is now ready for cleanup (if necessary) and instrumental analysis.

Calibration

Objective: To establish a calibration curve for the target PCB congeners relative to the this compound internal standard.

Materials:

-

Stock standards of target PCB congeners

-

This compound internal standard spiking solution (from Protocol 2)

-

Isooctane or hexane, pesticide grade

-

Class A volumetric flasks and pipettes

Procedure:

-

Prepare a series of at least five calibration standards containing the target PCB congeners at different concentrations.

-

Add a constant, known amount of the this compound internal standard spiking solution to each calibration standard.

-

Analyze the calibration standards by GC-ECD or GC-MS.

-

For each target congener, calculate the Relative Response Factor (RRF) relative to this compound using the following equation:

RRF = (Ax * Cis) / (Ais * Cx)

Where:

-

Ax = Peak area of the analyte (PCB congener)

-

Cis = Concentration of the internal standard (this compound)

-

Ais = Peak area of the internal standard (this compound)

-

Cx = Concentration of the analyte (PCB congener)

-

-

The linearity of the calibration is evaluated by calculating the mean RRF and the relative standard deviation (RSD) for each congener across the calibration range.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the use of this compound as an internal standard.

References

Application Notes and Protocols for the Extraction of Decachlorobiphenyl from Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decachlorobiphenyl (PCB 209) is a fully chlorinated polychlorinated biphenyl congener. Due to its lipophilic nature, it tends to bioaccumulate in the fatty tissues of organisms. Accurate quantification of this compound in biological matrices is crucial for toxicological studies and environmental monitoring. This document provides detailed protocols for established methods of extracting this compound from biological tissues, including Pressurized Liquid Extraction (PLE), QuEChERS, and traditional Soxhlet extraction, followed by cleanup and analysis.

Extraction Methodologies

The selection of an appropriate extraction method depends on factors such as the laboratory's available equipment, the number of samples, and the specific characteristics of the tissue matrix. The quantitation of PCBs in biological samples typically involves three main steps: solvent extraction from the sample matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis, usually by gas chromatography (GC).[1]

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that utilizes elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods like Soxhlet.[2][3] The high temperature increases the solubility and mass transfer of the analyte, while the high pressure keeps the solvent in a liquid state above its boiling point.[2][3]

Experimental Protocol: Pressurized Liquid Extraction (PLE)

-

Sample Preparation:

-

Homogenize approximately 1-2 grams of the biological tissue sample.

-

Mix the homogenized sample with a drying agent like diatomaceous earth or anhydrous sodium sulfate until a free-flowing powder is obtained.

-

-

Extraction Cell Loading:

-

Place a cellulose filter at the bottom of the extraction cell.

-

Load the prepared sample into the extraction cell.

-

For in-cell cleanup, a layer of sorbent such as Florisil or activated silica gel can be added below the sample.

-

-

PLE Instrument Parameters:

-

Solvent: Dichloromethane/Hexane (1:1, v/v)

-

Temperature: 100-120°C

-

Pressure: 1500-2000 psi

-

Static Time: 5-10 minutes

-

Number of Cycles: 2

-

Flush Volume: 60% of cell volume

-

Purge Time: 60-100 seconds

-

-

Extract Collection and Concentration:

-

Collect the extract in a vial.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it suitable for high-throughput analysis. It involves an initial extraction with an organic solvent, followed by a salting-out step to induce phase separation and a dispersive solid-phase extraction (d-SPE) step for cleanup.

Experimental Protocol: QuEChERS

-

Sample Preparation:

-

Weigh 2-5 grams of homogenized tissue into a 50 mL centrifuge tube.

-

Add an appropriate internal standard.

-

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Shake vigorously for 1 minute.

-

Add a salt mixture, commonly anhydrous magnesium sulfate and sodium chloride.

-

Shake again for 1 minute.

-

-

Phase Separation:

-

Centrifuge the tube at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture. A common mixture for fatty matrices includes primary secondary amine (PSA) to remove fatty acids and C18 to remove lipids.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract:

-

The supernatant is ready for GC analysis.

-

Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive extraction technique. While effective, it is time-consuming and requires large volumes of organic solvents.